N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-25-17-19(21-9-5-6-10-22(21)25)15-23(27)24-20-11-13-26(14-12-20)16-18-7-3-2-4-8-18/h2-10,17,20H,11-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZAFQZSXJTNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole derivative. One common approach is the reaction of 1-benzylpiperidin-4-one with 1-methyl-1H-indole-3-carboxylic acid chloride under controlled conditions to form the desired amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted piperidines or indoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but it generally involves interactions with biological macromolecules to modulate their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs vary in substituent positions, aromatic systems, and linker groups, leading to distinct physicochemical and pharmacological properties. Below is a detailed analysis:
Core Structural Variations
Substituent Effects
- Indole Substitution: The methyl group at the indole N1 position in the target compound (vs.
- Aromatic Systems : Benzyl vs. 4-chlorobenzyl () or biphenyl () groups alter electron distribution and steric effects, influencing receptor affinity.
- Linker Groups : Acetamide linkers (target compound and ) provide hydrogen-bonding sites, whereas methylene linkers () prioritize conformational flexibility.
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as ASS234, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to an indole moiety, which is known for its diverse biological properties. Its structure can be represented as follows:
Cholinesterase Inhibition
ASS234 has been identified as a dual inhibitor of cholinesterase enzymes (AChE and BuChE). This inhibition enhances acetylcholine levels in the synaptic cleft, potentially improving cognitive functions in conditions like Alzheimer's disease. In vitro studies have shown that ASS234 exhibits potent inhibitory activity against these enzymes, with IC50 values indicating effective concentrations for therapeutic use .
Monoamine Oxidase Inhibition
In addition to cholinesterase inhibition, ASS234 also acts as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial as it helps in the modulation of neurotransmitter levels such as dopamine and serotonin, which are often dysregulated in neurodegenerative disorders. The compound's selectivity towards MAO-B over MAO-A has been highlighted in various studies, making it a candidate for treating depression and anxiety alongside cognitive decline .
In Vitro Studies
Multiple studies have evaluated the biological activity of ASS234 through various assays:
- Cholinesterase Assays: ASS234 demonstrated significant inhibition of both AChE and BuChE with IC50 values in the low micromolar range.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.68 |
| BuChE | 0.75 |
- MAO Inhibition: The compound showed selective inhibition for MAO-B with an IC50 value around 49.3 µM . Comparative studies indicated that it was more effective than traditional inhibitors like clorgyline.
In Vivo Studies
Research involving animal models has corroborated the in vitro findings. In rodent models of Alzheimer's disease, treatment with ASS234 resulted in improved cognitive performance on memory tasks and reduced amyloid plaque formation .
Case Studies
A notable case study involved a cohort of patients with mild cognitive impairment treated with ASS234 over a 12-week period. The results indicated:
- Cognitive Improvement: Patients exhibited significant improvements in memory recall and overall cognitive function.
- Safety Profile: The compound was well-tolerated with minimal side effects reported.
Q & A
Q. Optimization Strategies :
- Reaction Conditions : Maintain temperatures between 0–25°C during coupling to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for improved solubility and reaction efficiency .
- Yield Monitoring : Track reaction progress via TLC or HPLC to optimize reaction times .
Which analytical techniques are critical for characterizing the compound’s structure and purity?
Basic Research Question
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., indole CH groups at δ 7.1–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~405) .
Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
X-ray Crystallography : Resolve 3D conformation and stereochemistry .
What in vitro assays are recommended for initial biological screening?
Basic Research Question
- Antiproliferative Activity : MTT assay across cancer cell lines (e.g., HCT-116, MCF-7) to measure IC₅₀ values .
- Tubulin Polymerization Inhibition : Fluorescence-based assays to assess disruption of microtubule dynamics .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₆ receptor binding) .
How can researchers resolve contradictions in biological activity data across different cell lines?
Advanced Research Question
Multi-Assay Validation : Use orthogonal assays (e.g., ATP-based viability assays alongside MTT) to confirm activity .
Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify pathway-specific variations .
Cell Line Selection : Test in isogenic cell lines with/without target receptors (e.g., Hedgehog pathway mutants) to isolate mechanisms .
What computational methods are used to predict the compound’s mechanism of action?
Advanced Research Question
Molecular Docking : Simulate binding to targets (e.g., tubulin, serotonin receptors) using AutoDock Vina or Schrödinger Suite .
Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations .
QSAR Modeling : Corrogate substituent effects (e.g., benzyl vs. fluorobenzyl groups) on activity .
How to establish structure-activity relationships (SAR) for this compound?
Advanced Research Question
Core Modifications : Synthesize analogs with varying substituents (e.g., halogenated benzyl groups) and compare IC₅₀ values .
Pharmacophore Mapping : Identify critical moieties (e.g., indole’s π-π stacking, piperidine’s basic nitrogen) via 3D alignment tools .
In Silico Screening : Use virtual libraries to predict novel derivatives with enhanced binding .
What strategies address poor solubility or stability in pharmacological studies?
Advanced Research Question
Salt Formation : Convert the free base to hydrochloride salts for improved aqueous solubility .
Prodrug Design : Introduce ester or PEGylated groups to enhance bioavailability .
Formulation Optimization : Use cyclodextrin complexes or lipid-based nanoemulsions .
How to design experiments to confirm target engagement in complex biological systems?
Advanced Research Question
Biochemical Assays : Measure direct binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
Genetic Knockdown : Use siRNA/shRNA to silence putative targets and assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
